Cas no 1805348-85-9 (Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate)

Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate
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- インチ: 1S/C10H9F5N2O2/c1-19-7(18)3-5-4(8(11)12)2-6(10(13,14)15)17-9(5)16/h2,8H,3H2,1H3,(H2,16,17)
- InChIKey: BTJLMVJIQQEZKR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(F)(F)F)N=C(C=1CC(=O)OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 65.2
Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062531-1g |
Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate |
1805348-85-9 | 97% | 1g |
$1,564.50 | 2022-04-01 |
Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetateに関する追加情報
Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805348-85-9): A Key Intermediate in Modern Pharmaceutical Research
Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate, identified by its CAS number 1805348-85-9, is a highly valuable compound in the realm of pharmaceutical chemistry. This pyridine derivative has garnered significant attention due to its versatile applications in the synthesis of biologically active molecules. The presence of multiple fluorinated substituents, including difluoromethyl and trifluoromethyl groups, imparts unique electronic and steric properties to the molecule, making it an attractive scaffold for drug discovery efforts.
The compound's structure, featuring an acetic acid ester at the 3-position and amino substituents at the 2-position, provides a rich framework for further functionalization. This flexibility is particularly useful in medicinal chemistry, where modifications can be strategically introduced to optimize pharmacokinetic profiles and target specificity. Recent studies have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents, with compounds like this one showing promise in various disease models.
In the context of contemporary pharmaceutical research, Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate has been employed in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The fluorinated moieties enhance binding affinity and metabolic stability, key factors in drug design. For instance, derivatives of this compound have been investigated for their potential to modulate pathways such as EGFR and MET inhibition, which are critical in oncology.
The compound's utility extends beyond oncology; it has also been explored in the development of antimicrobial agents. The combination of amino and carboxyl functionalities allows for interactions with biological targets that are pivotal in fighting resistant bacterial strains. Researchers have leveraged its scaffold to create molecules with enhanced activity against gram-negative bacteria, addressing a growing global health concern.
Advances in synthetic methodologies have further expanded the applications of Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate. Modern techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have enabled efficient derivatization, allowing for rapid screening of novel analogs. These innovations have accelerated the discovery process, enabling chemists to explore complex molecular architectures with greater precision.
The role of computational chemistry in optimizing derivatives of this compound cannot be overstated. Molecular modeling studies have been instrumental in predicting binding affinities and identifying structural modifications that enhance biological activity. By integrating experimental data with computational insights, researchers can design more effective drug candidates with reduced trial-and-error experimentation.
Economic considerations also play a crucial role in the adoption of Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate in industrial settings. The scalability of its synthesis and the availability of high-quality starting materials contribute to its cost-effectiveness. As pharmaceutical companies seek to reduce development costs while maintaining innovation, such intermediates offer a balance between performance and affordability.
The environmental impact of chemical synthesis is another area where this compound stands out. Efforts to develop greener methodologies have led to processes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic systems have been implemented to enhance sustainability without compromising yield or purity.
In conclusion, Methyl 2-amino-4-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetate (CAS No. 1805348-85-9) is a cornerstone in modern pharmaceutical research. Its unique structural features and broad applicability make it indispensable for chemists working on next-generation therapeutics. As research continues to evolve, this compound will undoubtedly remain at the forefront of drug discovery efforts, driving innovation across multiple therapeutic areas.
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